molecular formula C10H18O3 B8202391 Tert-butyl 2-but-3-enoxyacetate

Tert-butyl 2-but-3-enoxyacetate

Cat. No.: B8202391
M. Wt: 186.25 g/mol
InChI Key: MTSIQUDCLIHSND-UHFFFAOYSA-N
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Description

Tert-butyl 2-but-3-enoxyacetate: is an organic compound that belongs to the class of carboxylic acid esters It is characterized by the presence of a tert-butyl group and an enoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl 2-but-3-enoxyacetate typically involves the esterification of 2-but-3-enoxyacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach allows for efficient production with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-but-3-enoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and alcohols in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters, amides.

Scientific Research Applications

Tert-butyl 2-but-3-enoxyacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-but-3-enoxyacetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, leading to changes in their activity.

    Pathways Involved: The compound can modulate signaling pathways by affecting the activity of key proteins and enzymes.

Comparison with Similar Compounds

Uniqueness: Tert-butyl 2-but-3-enoxyacetate is unique due to the presence of both the tert-butyl group and the enoxyacetate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields highlight its versatility and importance in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-but-3-enoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSIQUDCLIHSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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